p-(1,1-Dimethylheptyl)phenol

Description

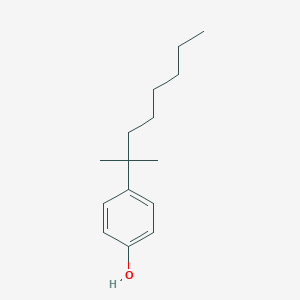

Structure

3D Structure

Properties

IUPAC Name |

4-(2-methyloctan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O/c1-4-5-6-7-12-15(2,3)13-8-10-14(16)11-9-13/h8-11,16H,4-7,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJWXCYSPVNCDMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)(C)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90184803 | |

| Record name | 4-(1,1-Dimethylheptyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90184803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30784-30-6 | |

| Record name | 4-(1,1-Dimethylheptyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30784-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-(1,1-Dimethylheptyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030784306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(1,1-Dimethylheptyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90184803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-(1,1-dimethylheptyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.748 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(1,1-Dimethylheptyl)phenol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VLG3X8TCC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to p-(1,1-Dimethylheptyl)phenol (CAS 30784-30-6)

A Note to the Researcher: This document provides a comprehensive technical overview of p-(1,1-Dimethylheptyl)phenol, a significant isomer of branched nonylphenols. As a Senior Application Scientist, my goal is to synthesize the available scientific knowledge into a practical guide for researchers, scientists, and drug development professionals. This guide delves into the synthesis, mechanism of action, toxicological profile, and analytical methodologies pertinent to this compound, with a focus on the causality behind experimental choices and the importance of isomer-specific analysis.

Introduction: The Significance of Isomer-Specific Analysis

This compound is a branched isomer of technical nonylphenol (tNP), a class of compounds known for their widespread industrial use and environmental persistence.[1][2] The unique structure of the 1,1-dimethylheptyl group, with its bulky alpha-substituents, confers specific properties to this isomer, notably enhanced recalcitrance to biodegradation and potentially increased estrogenic activity compared to other nonylphenol isomers.[1] This makes this compound a critical reference standard for researchers investigating the isomer-specific environmental occurrence, fate, and toxicology of alkylphenols.[1] Understanding the distinct characteristics of individual isomers is paramount for accurate risk assessment and the development of targeted toxicological and pharmacological studies.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, analysis, and the interpretation of its biological and environmental interactions.

| Property | Value | Source |

| CAS Number | 30784-30-6 | [1] |

| Molecular Formula | C₁₅H₂₄O | [1] |

| Molecular Weight | 220.35 g/mol | [1] |

| IUPAC Name | 4-(1,1-dimethylheptyl)phenol | |

| Synonyms | p-tert-Nonylphenol, 4-(2-Methyloctan-2-yl)phenol | |

| Boiling Point | 128-129 °C at 0.7 Torr | [1] |

| Predicted pKa | 10.17 ± 0.15 | [1] |

| Predicted Density | 0.929 ± 0.06 g/cm³ | [1] |

Synthesis and Purification: A Practical Approach

The synthesis of this compound is typically achieved through the Friedel-Crafts alkylation of phenol. This electrophilic aromatic substitution reaction involves the introduction of the 1,1-dimethylheptyl group onto the phenol ring, predominantly at the para position due to steric hindrance at the ortho positions.

Synthesis Protocol: Friedel-Crafts Alkylation

This protocol describes a general laboratory-scale synthesis. Researchers should optimize reaction conditions based on available starting materials and equipment.

Reactants:

-

Phenol

-

2-Methyl-2-octanol or a corresponding alkene (e.g., 2-methyl-1-octene)

-

Lewis Acid Catalyst (e.g., anhydrous Aluminum Chloride (AlCl₃), Boron Trifluoride (BF₃))

-

Anhydrous solvent (e.g., Dichloromethane, Carbon Disulfide)

Step-by-Step Methodology:

-

Catalyst Suspension: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, suspend the Lewis acid catalyst in the anhydrous solvent under an inert atmosphere.

-

Reactant Addition: Slowly add a solution of phenol and the alkylating agent (2-methyl-2-octanol or 2-methyl-1-octene) in the anhydrous solvent to the catalyst suspension at a controlled temperature (typically 0-10 °C) to manage the exothermic reaction.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Quenching: Carefully quench the reaction by slowly adding ice-cold water or dilute hydrochloric acid to decompose the catalyst complex.

-

Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification Strategy

The crude product will likely contain a mixture of ortho and para isomers, as well as unreacted starting materials. Purification is crucial for obtaining the desired this compound isomer.

Methodology: Column Chromatography

-

Stationary Phase: Pack a glass column with silica gel.

-

Mobile Phase: A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexane, is typically effective. The optimal solvent system should be determined by TLC analysis of the crude product.

-

Elution: Apply the concentrated crude product to the top of the column and elute with the chosen mobile phase.

-

Fraction Collection: Collect fractions and analyze them by TLC or GC to identify those containing the pure para-isomer.

-

Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

Caption: Workflow for the synthesis and purification of this compound.

Mechanism of Action as an Endocrine Disruptor

This compound is classified as a potential endocrine-disrupting compound (EDC).[3] Its primary mechanism of endocrine disruption is believed to be through its interaction with the estrogen receptor (ER), acting as a xenoestrogen.

Estrogen Receptor Binding and Activation

The phenolic hydroxyl group and the hydrophobic alkyl chain of this compound are key structural features that enable its binding to the ligand-binding domain of the estrogen receptor.[4] This binding can mimic the action of the natural hormone, 17β-estradiol, leading to the activation of estrogen-responsive genes and subsequent physiological effects.

Studies on various nonylphenol isomers have shown that the structure of the alkyl chain significantly influences estrogenic potency.[5][6] Isomers with a bulky, tertiary α-carbon in the alkyl chain, such as the 1,1-dimethylheptyl group, tend to exhibit greater estrogenic activity.[1] While no significant differences in binding affinities for the human estrogen receptor alpha (hERα) were found among several nonylphenol isomers, their ability to induce an estrogenic response varied, suggesting that some isomers act as partial agonists or even antagonists.[3]

Caption: Simplified signaling pathway of this compound as a xenoestrogen.

Experimental Protocol: E-SCREEN Assay for Estrogenic Activity

The E-SCREEN (Estrogen-Sensitive Proliferation) assay is a widely used in vitro method to assess the estrogenic activity of chemicals by measuring their ability to induce the proliferation of estrogen-responsive human breast cancer cells (MCF-7).[7][8][9]

Materials:

-

MCF-7 cells

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

-

Charcoal-dextran treated FBS (to remove endogenous steroids)

-

This compound (test compound)

-

17β-Estradiol (positive control)

-

Appropriate solvent for the test compound (e.g., ethanol)

Step-by-Step Methodology:

-

Cell Seeding: Seed MCF-7 cells in a 24-well plate at a low density in regular cell culture medium and allow them to attach overnight.

-

Hormone Deprivation: Replace the medium with a medium containing charcoal-dextran treated FBS to deprive the cells of estrogenic stimuli. Incubate for 24-48 hours.

-

Treatment: Prepare serial dilutions of this compound and 17β-estradiol in the hormone-deprived medium. Add the treatment solutions to the respective wells. Include a solvent control.

-

Incubation: Incubate the cells for 6 days, allowing for cell proliferation.

-

Cell Proliferation Measurement: At the end of the incubation period, quantify the cell number in each well using a suitable method, such as the sulforhodamine B (SRB) assay or by direct cell counting.

-

Data Analysis: Plot the cell number against the concentration of the test compound and the positive control. The proliferative effect of this compound is compared to that of 17β-estradiol to determine its relative estrogenic potency.

Toxicological Profile and Safety Considerations

This compound is classified as a hazardous substance, primarily due to its potential to cause serious eye damage.[1] As a member of the nonylphenol isomer group, it is also associated with broader toxicological concerns, including endocrine disruption.

Acute Toxicity: While specific LD50 values for this compound in mammals are not readily available in the reviewed literature, a study on the 353-nonylphenol isomer in zebrafish embryos reported an EC50 for lethal endpoints of 6.7 mg/L.[10] For branched nonylphenol mixtures, the oral LD50 in rats is greater than 2000 mg/kg bw.

Subchronic Toxicity: A 90-day study in rats with a para-nonylphenol mixture (CASRN 84852-15-3) established a No-Observed-Adverse-Effect Level (NOAEL) of 650 ppm in the diet, corresponding to approximately 50 mg/kg/day.[11]

Safety Precautions: Due to its classification as causing serious eye damage, appropriate personal protective equipment (PPE), including safety goggles and gloves, should be worn when handling this compound.[1] Work should be conducted in a well-ventilated area or a fume hood.

Analytical Methodologies

Accurate quantification of this compound, often in complex environmental or biological matrices, is essential for exposure assessment and mechanistic studies. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common analytical techniques employed.

HPLC with Fluorescence Detection (HPLC-FLD)

This method offers high sensitivity and is suitable for the analysis of alkylphenols in aqueous samples.

Sample Preparation (Water Sample):

-

Extraction: Perform a liquid-liquid extraction of the water sample with a suitable organic solvent, such as dichloromethane, at a slightly acidic pH (3.0-3.5).[12]

-

Concentration: Evaporate the organic solvent and reconstitute the residue in the mobile phase.

Chromatographic Conditions:

-

Column: A C8 or C18 reversed-phase column is typically used.[12]

-

Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water is common.[12]

-

Flow Rate: Approximately 1.0 mL/min.[12]

-

Detection: Fluorescence detection with excitation and emission wavelengths optimized for alkylphenols (e.g., Ex: 225 nm, Em: 310 nm).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides excellent separation of isomers and definitive identification based on mass spectra.

Sample Preparation (Food or Tissue Sample):

-

Extraction: Employ a method suitable for the matrix, such as Soxhlet extraction or solvent extraction after dissolution.[13]

-

Clean-up: Use solid-phase extraction (SPE) or column chromatography (e.g., on deactivated alumina) to remove interfering matrix components.[13]

-

Derivatization (Optional but Recommended): Derivatize the phenolic hydroxyl group (e.g., by silylation) to improve volatility and chromatographic peak shape.

GC-MS Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: An optimized temperature gradient to achieve separation of the various nonylphenol isomers.

-

Ionization: Electron Ionization (EI).

-

Detection: Mass spectrometer operating in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Analysis, toxicity, occurrence and biodegradation of nonylphenol isomers: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Some nonylphenol isomers show antiestrogenic potency in the MVLN cell assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural requirements of para-alkylphenols to bind to estrogen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nonylphenol isomers differ in estrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. aminer.org [aminer.org]

- 8. The E-SCREEN assay as a tool to identify estrogens: an update on estrogenic environmental pollutants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Acute toxicity of 353-nonylphenol and its metabolites for zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Subchronic toxicity (90-day) study with para-nonylphenol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. HPLC-FLD determination of 4-nonylphenol and 4-tert-octylphenol in surface water samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Method Development for the Analysis of Nonylphenol in Different Types of Packaging | National Agricultural Library [nal.usda.gov]

An In-depth Technical Guide to 4-(1,1-Dimethylheptyl)phenol

This technical guide provides a comprehensive overview of 4-(1,1-dimethylheptyl)phenol, a significant branched isomer of nonylphenol. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical identity, structural elucidation, physicochemical properties, synthesis, and its implications as a reference standard in environmental and toxicological studies.

Chemical Identity and Nomenclature

p-(1,1-Dimethylheptyl)phenol is a member of the alkylphenol class of organic compounds. Due to the complexity of its alkyl substituent, precise nomenclature is crucial for unambiguous identification.

IUPAC Name

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is 4-(2-methyloctan-2-yl)phenol [1]. This name accurately describes the substitution pattern on the phenol ring.

Synonyms and Identifiers

In scientific literature and commercial databases, 4-(1,1-dimethylheptyl)phenol is known by several synonyms, which can be a source of ambiguity if not properly cross-referenced. These include:

For precise identification, the Chemical Abstracts Service (CAS) Registry Number is the universally accepted standard.

| Identifier | Value |

| CAS Number | 30784-30-6[1][2] |

| EC Number | 250-339-5[1][2] |

| Molecular Formula | C₁₅H₂₄O[1] |

| PubChem CID | 3015513[1] |

Molecular Structure and Chemical Representation

The molecular structure of 4-(1,1-dimethylheptyl)phenol is characterized by a phenol ring substituted at the para (position 4) with a bulky tertiary nonyl group.

2D and 3D Structures

The two-dimensional structure clearly illustrates the connectivity of the atoms, while the three-dimensional conformation provides insight into the spatial arrangement of the molecule.

Caption: 2D representation of 4-(1,1-Dimethylheptyl)phenol.

Key Structural Features

The defining feature is the tertiary carbon atom of the nonyl group directly attached to the phenyl ring. This steric hindrance significantly influences the compound's chemical reactivity and biological activity.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-(1,1-dimethylheptyl)phenol is essential for its handling, application in experimental settings, and prediction of its environmental fate.

| Property | Value | Source |

| Molecular Weight | 220.35 g/mol | [1] |

| Boiling Point | 128-129 °C at 0.7 Torr | [3] |

| Density (Predicted) | 0.929±0.06 g/cm³ | [3] |

| pKa (Predicted) | 10.17±0.15 | [3] |

Synthesis and Manufacturing

The commercial production of branched alkylphenols like 4-(1,1-dimethylheptyl)phenol typically involves the acid-catalyzed alkylation of phenol.

General Synthesis Pathway

A plausible synthetic route involves the Friedel-Crafts alkylation of phenol with a suitable nonene isomer or nonyl alcohol in the presence of an acid catalyst. The synthesis of a similar compound, 4-tert-amylphenol, is achieved by reacting phenol with isoamylene (a mixture of 2-methyl-1-butene and 2-methyl-2-butene) using an acidic catalyst[4]. A similar approach can be envisioned for 4-(1,1-dimethylheptyl)phenol.

Caption: Generalized synthesis of 4-(1,1-Dimethylheptyl)phenol.

Purification

Post-synthesis, the product mixture contains various isomers and unreacted starting materials. Fractional distillation is a common method for purifying the desired 4-substituted alkylphenol to a high degree of isomeric purity[4].

Applications in Research and Development

While not a therapeutic agent itself, 4-(1,1-dimethylheptyl)phenol serves as a critical reference compound in several research domains.

Endocrine Disruptor Research

As a branched isomer of nonylphenol, 4-(1,1-dimethylheptyl)phenol is studied for its potential endocrine-disrupting properties[1][2]. Isomers with bulky α-substituents, such as the 1,1-dimethylheptyl group, may exhibit enhanced resistance to biodegradation and potentially higher estrogenic activity compared to other isomers[3]. Its use as a reference standard is invaluable for investigating the structure-activity relationships that govern the endocrine-disrupting effects of nonylphenols[3].

Environmental Fate and Toxicology

This compound is utilized in isomer-specific environmental fate and transport studies to understand the persistence and biodegradation kinetics of different nonylphenol isomers[3]. Such research is crucial for assessing the environmental risks posed by technical nonylphenol mixtures.

Precursor in Synthesis

Derivatives of 4-(1,1-dimethylheptyl)phenol have been synthesized for various research purposes. For instance, it is a precursor in the synthesis of compounds like CP 47,497, a cannabimimetic agent[5]. The metabolism of such synthetic cannabinoids, which retain the 1,1-dimethylheptylphenol moiety, has been a subject of study[6].

Analytical Methodologies

The accurate detection and quantification of 4-(1,1-dimethylheptyl)phenol in various matrices are paramount for toxicological and environmental monitoring.

Sample Preparation

For environmental samples, extraction is a critical first step. Water samples can be extracted with a solvent like methylene chloride at a low pH[7]. Solid samples may require more rigorous extraction techniques[7].

Chromatographic Analysis

Gas chromatography (GC) is a widely used technique for the analysis of phenols.

-

GC with Flame Ionization Detection (GC-FID): Underivatized phenols can be analyzed directly by GC-FID[7].

-

Derivatization for Enhanced Detection: For increased sensitivity, phenols can be derivatized. Common derivatizing agents include diazomethane or pentafluorobenzyl bromide (PFBBr), followed by analysis using GC-FID or GC with an electron capture detector (GC-ECD), respectively[7].

Spectrometric Detection

Mass spectrometry (MS), often coupled with GC (GC-MS), provides high sensitivity and structural confirmation, making it a preferred method for identifying and quantifying phenols in complex mixtures[8].

Caption: General analytical workflow for phenols.

Safety and Handling

4-(1,1-Dimethylheptyl)phenol is classified as a hazardous substance.

-

Hazard Classification: It is designated with the GHS signal word 'Danger' and the hazard statement H318, indicating that it causes serious eye damage[1][3].

-

Precautions: Researchers must consult the Safety Data Sheet (SDS) before handling this compound. Appropriate personal protective equipment (PPE), including eye protection and gloves, is mandatory to prevent exposure[3].

Conclusion

4-(1,1-Dimethylheptyl)phenol, with its well-defined structure and IUPAC name 4-(2-methyloctan-2-yl)phenol, is a compound of significant interest in environmental science and toxicology. Its role as a key isomer of nonylphenol makes it an essential reference standard for studying endocrine disruption, environmental persistence, and the structure-activity relationships of this important class of chemicals. A thorough understanding of its properties, synthesis, and analytical methods is crucial for professionals working in these fields.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

ChemBK. 4-(1,1-dimethylpropyl)phenol. [Link]

-

U.S. Environmental Protection Agency. Method 8041A: Phenols by Gas Chromatography. [Link]

-

Endocrine Disruptor List. This compound. [Link]

-

National Industrial Chemicals Notification and Assessment Scheme. Phenol, 4-(1,1-dimethylethyl)-: Human health tier II assessment. [Link]

-

Cheméo. Chemical Properties of Phenol, 4-(1,1-dimethylpropyl)- (CAS 80-46-6). [Link]

-

PubChem. CP 47,497. National Center for Biotechnology Information. [Link]

-

Agency for Toxic Substances and Disease Registry. Toxicological Profile for Phenol. [Link]

-

Australian Industrial Chemicals Introduction Scheme. Phenol, 4-(1,1-dimethylpropyl)- (4-tert-pentylphenol) - Evaluation statement. [Link]

-

PubChem. Phenol, 4-(1,1-dimethylethyl)-2,3-dimethyl-. National Center for Biotechnology Information. [Link]

-

National Institute of Standards and Technology. Phenol, 4-(1,1-dimethylpropyl)-. NIST Chemistry WebBook. [Link]

-

European Chemicals Agency. p-(1,1-Dimethylpropyl)phenol - Substance Information. [Link]

-

PubChem. 4-tert-Pentylphenol. National Center for Biotechnology Information. [Link]

-

Thomas, B. F., & Martin, B. R. (1990). In vitro metabolism of (-)-cis-3-[2-hydroxy-4-(1,1-dimethylheptyl) phenyl]-trans-4-(3-hydroxypropyl) cyclohexanol, a synthetic bicyclic cannabinoid analog. Drug Metabolism and Disposition, 18(6), 1046–1054. [Link]

-

Cheméo. Phenol, 4-(1,1-dimethylpropyl)-. [Link]

-

Dunker, C., Schlegel, K., & Junker, A. (2025). Phenol (bio)isosteres in drug design and development. Archiv der Pharmazie, 358(1), e2400700. [Link]

-

Gao, D., Huang, Z. B., Zhou, G., & Zhao, Y. (2023). Palladium‐Catalyzed Pyridine Ligand‐Promoted Non‐Directed C−H Olefination of Phenol Derivatives. Chemistry – An Asian Journal, 18(1), e202200951. [Link]

Sources

- 1. This compound | C15H24O | CID 3015513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | Endocrine Disruptor List [edlists.org]

- 3. benchchem.com [benchchem.com]

- 4. 4-tert-Pentylphenol | C11H16O | CID 6643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CP 47497 | C21H34O2 | CID 125835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. In vitro metabolism of (-)-cis-3-[2-hydroxy-4-(1,1-dimethylheptyl) phenyl]-trans-4-(3-hydroxypropyl) cyclohexanol, a synthetic bicyclic cannabinoid analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. settek.com [settek.com]

- 8. ANALYTICAL METHODS - Toxicological Profile for Phenol - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of p-(1,1-Dimethylheptyl)phenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential physicochemical properties of p-(1,1-Dimethylheptyl)phenol (CAS No. 30784-30-6). As a branched isomer of nonylphenol, this compound is of significant interest in environmental science and toxicology due to its potential endocrine-disrupting activities.[1][2][3][4] A thorough understanding of its physicochemical characteristics is paramount for researchers in drug development and related fields to predict its environmental fate, bioavailability, and potential biological interactions.

While extensive experimental data for this specific isomer is not always available in public literature, this guide synthesizes known information and provides detailed, field-proven methodologies for the experimental determination of its key properties. The protocols described herein are based on internationally recognized standards, ensuring the generation of reliable and reproducible data.

Chemical Identity and Structure

This compound is an organic compound characterized by a phenol ring substituted at the para position with a bulky, branched nonyl group.

Figure 1: 2D Structure of this compound.

Molecular Formula: C₁₅H₂₄O[5] Molecular Weight: 220.35 g/mol [5] IUPAC Name: 4-(1,1-Dimethylheptyl)phenol[6]

Core Physicochemical Properties

This section details the key physicochemical properties of this compound. Where experimental data for this specific isomer is limited, values for closely related compounds or predicted data are provided for context, alongside standardized experimental protocols for their definitive determination.

Melting Point / Melting Range

This protocol outlines the capillary method for determining the melting point, a widely accepted and reliable technique.

Principle: A small, uniform sample of the substance is heated at a controlled rate in a capillary tube. The temperatures at which melting begins and is complete are recorded as the melting range.

Apparatus:

-

Melting point apparatus with a heating block or bath

-

Capillary tubes (sealed at one end)

-

Calibrated thermometer or temperature sensor

-

Spatula and watch glass

Procedure:

-

Sample Preparation: Ensure the sample is dry and finely powdered. Introduce a small amount of the substance into a capillary tube to a depth of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.

-

Preliminary Determination: Heat the sample at a rapid rate (e.g., 10-20 °C/min) to obtain an approximate melting point.

-

Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Introduce a new capillary with the sample and heat at a slow, controlled rate (1-2 °C/min).

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting). This range is the melting point of the substance.

Causality and Self-Validation: A narrow melting range (typically < 2 °C) is indicative of a pure compound. Impurities tend to depress and broaden the melting range. Performing the determination in triplicate and ensuring a slow heating rate near the melting point are crucial for accuracy and reproducibility. Calibration of the thermometer with certified standards is essential for the self-validation of the measurement system.

Figure 2: Workflow for Melting Point Determination.

Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. It is a key indicator of a substance's volatility.

A boiling point for this compound has been reported as 128-129 °C at a reduced pressure of 0.7 Torr.[5] Extrapolating this to standard atmospheric pressure (760 Torr) would result in a significantly higher boiling point, likely in the range of 290-320 °C, consistent with other nonylphenol isomers.[8][9]

The following protocol is based on the dynamic method, which is also suitable for determining vapor pressure.

Principle: The boiling point is determined by measuring the temperature at which the vapor pressure of the substance reaches a specific value, typically standard atmospheric pressure.

Apparatus:

-

Dynamic vapor pressure apparatus or ebulliometer

-

Heating and cooling system

-

Pressure measurement device (manometer)

-

Calibrated temperature sensor

Procedure:

-

Sample Introduction: Place the substance into the measurement cell of the apparatus.

-

Pressure Adjustment: Evacuate the apparatus and then introduce an inert gas to a desired pressure below the expected boiling point.

-

Heating and Equilibration: Heat the sample slowly while stirring. At the boiling point for the set pressure, the temperature will remain constant.

-

Measurement: Record the temperature and pressure once equilibrium is established.

-

Repeat at Different Pressures: Repeat the measurement at various pressures to establish the vapor pressure curve.

-

Determination at Standard Pressure: The boiling point at standard atmospheric pressure (101.325 kPa) can be determined by interpolation or extrapolation of the vapor pressure curve.

Causality and Self-Validation: This method's reliability stems from the direct measurement of the vapor pressure-temperature relationship. The use of a calibrated pressure and temperature measurement system is crucial. The purity of the substance is important, as impurities can alter the boiling behavior.

Water Solubility

Water solubility is a fundamental property that influences a compound's environmental transport, fate, and bioavailability. Due to its long alkyl chain and phenolic structure, this compound is expected to have low water solubility. For comparison, the water solubility of the general nonylphenol mixture is reported to be around 4.90 mg/L at 25 °C.[9]

Principle: A saturated solution of the substance in water is prepared, and the concentration of the substance in the aqueous phase is determined by a suitable analytical method.

Apparatus:

-

Flask with a stirrer

-

Constant temperature bath

-

Centrifuge or filtration system

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)

Procedure:

-

Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium.

-

Equilibration: An excess amount of the substance is added to a known volume of water in a flask. The flask is then agitated in a constant temperature bath (e.g., 20 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The saturated solution is separated from the excess solid by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

-

Quantification: The concentration of this compound in the clear aqueous phase is determined using a validated analytical method.

-

Replicate and Controls: The experiment should be performed in at least triplicate. A blank control (water without the test substance) should also be analyzed.

Causality and Self-Validation: The extended equilibration time ensures that a true saturation point is reached. The use of multiple time points for sampling can confirm that equilibrium has been achieved. The analytical method for quantification must be validated for linearity, accuracy, and precision to ensure the reliability of the results.

Figure 3: Workflow for Water Solubility Determination.

Dissociation Constant (pKa)

The acid dissociation constant (pKa) is a measure of the acidity of the phenolic hydroxyl group. It is a critical parameter for predicting the ionization state of the molecule at different pH values, which in turn affects its solubility, lipophilicity, and interaction with biological targets. A predicted pKa for this compound is approximately 10.17. For comparison, the pKa of phenol is around 10, and for other p-alkylphenols, it is in a similar range.[9]

For a compound with low water solubility like this compound, a potentiometric titration in a co-solvent system is often employed.

Principle: The substance is dissolved in a suitable solvent mixture (e.g., water-methanol) and titrated with a standard solution of a strong base. The pH is monitored throughout the titration, and the pKa is determined from the titration curve.

Apparatus:

-

pH meter with a calibrated electrode

-

Autotitrator or burette

-

Stirrer

-

Jacketed titration vessel with temperature control

Procedure:

-

Solution Preparation: Dissolve a precisely weighed amount of this compound in a suitable co-solvent mixture (e.g., 50:50 methanol:water).

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point of the titration curve.

-

Extrapolation to Aqueous pKa: If a co-solvent is used, perform titrations at several different co-solvent compositions and extrapolate the results to 0% co-solvent to estimate the aqueous pKa.

Causality and Self-Validation: The accuracy of this method depends on the precise determination of the equivalence point and the accurate calibration of the pH meter. The use of a co-solvent requires careful extrapolation to obtain the aqueous pKa, which introduces some uncertainty. Spectrophotometric methods, where the absorbance of the ionized and non-ionized species is measured at different pH values, can be a complementary or alternative approach.

Spectroscopic Properties

Spectroscopic data are essential for the structural elucidation and identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the phenolic hydroxyl proton, and the protons of the dimethylheptyl group. The aromatic protons will appear as two doublets in the range of 6.5-7.5 ppm, characteristic of a 1,4-disubstituted benzene ring. The phenolic -OH proton will likely be a broad singlet, with its chemical shift dependent on concentration and solvent. The signals for the alkyl chain will appear in the upfield region (0.8-1.5 ppm), with the two methyl groups of the dimethyl moiety appearing as a singlet.[10][11]

-

¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The carbon atom attached to the hydroxyl group will be the most downfield shifted aromatic carbon. The quaternary carbon of the dimethylheptyl group will also be a characteristic signal. PubChem lists the availability of a ¹³C NMR spectrum for this compound.[12][13][14]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

-

A broad O-H stretching band in the region of 3200-3600 cm⁻¹ due to the phenolic hydroxyl group.

-

C-H stretching vibrations of the aromatic ring just above 3000 cm⁻¹.

-

C-H stretching vibrations of the alkyl chain just below 3000 cm⁻¹.

-

C=C stretching vibrations of the aromatic ring in the 1450-1600 cm⁻¹ region.

-

A strong C-O stretching band around 1200-1260 cm⁻¹. PubChem indicates the availability of a vapor phase IR spectrum.[12]

Mass Spectrometry (MS)

In electron ionization mass spectrometry, this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 220. The fragmentation pattern will likely involve cleavage of the alkyl chain. A significant fragment would be expected from the loss of a hexyl radical, resulting from cleavage beta to the aromatic ring, leading to a stable benzylic carbocation.[15][16]

Summary of Physicochemical Properties

| Property | Value/Expected Range | Experimental Method |

| Molecular Formula | C₁₅H₂₄O | - |

| Molecular Weight | 220.35 g/mol | Mass Spectrometry |

| Melting Point | Not available (likely low) | OECD 102 (Capillary Method) |

| Boiling Point | 128-129 °C at 0.7 Torr[5] | OECD 103 (Dynamic Method) |

| Water Solubility | Low (expected < 10 mg/L) | OECD 105 (Flask Method) |

| pKa | ~10.17 (Predicted) | OECD 112 (Potentiometric Titration) |

Applications in Research and Drug Development

While this compound itself is not a therapeutic agent, its well-defined structure makes it a valuable reference compound in several research areas:

-

Toxicology and Endocrine Disruption Studies: As a specific isomer of nonylphenol, it is used to investigate the structure-activity relationships of endocrine-disrupting chemicals.[1][2][4] Understanding how the specific branching of the alkyl chain influences receptor binding and biological activity is crucial for risk assessment.

-

Environmental Fate and Metabolism Studies: This compound serves as a standard for analytical methods developed to monitor the environmental presence and degradation pathways of branched nonylphenols.[17]

-

Drug Metabolism and Pharmacokinetics (DMPK): The metabolism of the phenolic group and the bulky alkyl chain can be studied as a model for the biotransformation of similar structural motifs found in drug candidates.

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of this compound and the standardized experimental protocols for their determination. While there is a scarcity of published experimental data for this specific isomer, the methodologies outlined here provide a clear pathway for researchers to generate high-quality, reliable data. A thorough characterization of these properties is essential for any research involving this compound, from environmental risk assessment to its use as a tool in drug discovery and development.

References

-

Corvini, P. F. X., et al. (2008). Isomer-specific degradation and endocrine disrupting activity of nonylphenols. Environmental Science & Technology, 42(17), 6399–6408. Available at: [Link]

-

Situ Biosciences. (n.d.). OECD 112 - Dissociation Constants in Water. Retrieved from [Link]

-

EUROLAB. (n.d.). OECD 103 Testing of Chemicals - Standard Test Method for Boiling Point. Retrieved from [Link]

-

Schmidt, T. C., et al. (2010). Synthesis of defined endocrine-disrupting nonylphenol isomers for biological and environmental studies. Chemosphere, 79(6), 611-618. Available at: [Link]

-

OECD. (1995). Test No. 105: Water Solubility. In OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing. Available at: [Link]

- Soares, A., et al. (2008). Nonylphenol, an endocrine disruptor: a critical review of its sources, fate, and environmental effects. Environmental Monitoring and Assessment, 144(1-3), 1-21.

-

OECD. (1981). Test No. 112: Dissociation Constants in Water. In OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing. Available at: [Link]

-

OECD. (1995). Test No. 103: Boiling Point. In OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing. Available at: [Link]

-

Australian Industrial Chemicals Introduction Scheme. (2021). Phenol, 4-(1,1-dimethylpropyl)- (4-tert-pentylphenol): Evaluation statement. Available at: [Link]

-

Wang, S., et al. (2022). Structure–Biodegradability Relationship of Nonylphenol Isomers in Two Soils with Long-Term Reclaimed Water Irrigation. Water, 14(8), 1251. Available at: [Link]

-

Soares, A., Guieysse, B., Jefferson, B., Cartmell, E., & Lester, J. N. (2008). Nonylphenol: Properties, legislation, toxicity and determination. Química Nova, 31(5), 1176-1183. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1752, 4-Nonylphenol. Retrieved from [Link]

-

OECD. (1995). Test No. 102: Melting Point/Melting Range. In OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing. Available at: [Link]

-

ResearchGate. (n.d.). 1H NMR spectra of (a) 4-ethylphenol, and (b) poly-(4-ethylphenol). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000228). Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 4-(1,1-Dimethylheptyl)phenol. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0293186). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3015513, this compound. Retrieved from [Link]

- MilliporeSigma. (2025, May 12). Safety Data Sheet for p-(1,1-Dimethylpropyl)phenol.

-

U.S. Department of Commerce. (n.d.). Test No. 102: Melting Point/Melting Range. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3015513, this compound. Retrieved from [Link]

-

ChemBK. (2024, April 10). 4-(1,1-dimethylpropyl)phenol. Retrieved from [Link]

-

NIST. (n.d.). Phenol, 4-(1,1-dimethylpropyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol. Retrieved from [Link]

-

Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

NIST. (n.d.). Phenol, 4-(1,1-dimethylpropyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

PhytoBank. (n.d.). 1H NMR Spectrum (PHY0159703). Retrieved from [Link]

-

NIST. (n.d.). Phenol, 4-(1,1-dimethylpropyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Phenol, 4-(1,1-dimethylpropyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

- Wagh, S. (2023). Synthesis and Characterization of 4-Chloro-2-(1-phenyl imino) Propyl Phenol and Its Metal Complexes. In Novel Aspects on Chemistry and Biochemistry Vol. 3 (pp. 13-19).

- Khan, S. A., et al. (2020). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 25(21), 5056.

- Prakash Raja. (2023, January 26). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry [Video]. YouTube.

-

Royal Society of Chemistry. (n.d.). Catalytic synthesis of renewable phenol derivatives from biobased furanic derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrum and fragmentation scheme of phenol, derivatised with MTBSTFA. Retrieved from [Link]

- Gosar, A. (2018). Synthesis, characterization and gas chromatographic determination of 4-(2-methoxy ethyl) phenol, an intermediate of metoprolol.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0032151). Retrieved from [Link]

-

SpectraBase. (n.d.). Phenol, 4-heptyl-. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C15H24O). Retrieved from [Link]

Sources

- 1. Isomer-specific degradation and endocrine disrupting activity of nonylphenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of defined endocrine-disrupting nonylphenol isomers for biological and environmental studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. This compound | C15H24O | CID 3015513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Nonylphenol | C15H24O | CID 67296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Nonylphenol | C15H24O | CID 1752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

- 10. researchgate.net [researchgate.net]

- 11. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000228) [hmdb.ca]

- 12. Human Metabolome Database: 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0032151) [hmdb.ca]

- 13. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. organicchemistrydata.org [organicchemistrydata.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. youtube.com [youtube.com]

- 17. mdpi.com [mdpi.com]

p-(1,1-Dimethylheptyl)phenol solubility in organic solvents

An In-Depth Technical Guide to the Solubility of p-(1,1-Dimethylheptyl)phenol in Organic Solvents

Abstract

This compound is an alkylphenol characterized by a distinct amphiphilic structure, comprising a polar phenolic hydroxyl group and a bulky, non-polar tertiary alkyl chain. This structural duality governs its solubility, a critical parameter for its application in chemical synthesis, formulation development, and environmental analysis. Understanding the solubility profile of this compound in various organic solvents is paramount for researchers and scientists in designing reaction media, developing purification strategies such as crystallization, and predicting its environmental fate. This guide provides a comprehensive overview of the theoretical principles dictating the solubility of this compound, detailed experimental protocols for its qualitative and quantitative determination, and an interpretation of its expected solubility behavior across a spectrum of common organic solvents.

Introduction to this compound

This compound is a member of the broader class of alkylphenols, which are used as intermediates in the manufacturing of surfactants, pesticide formulations, and polymer additives.[1] Its specific isomer, with the alkyl group at the para position, presents unique physicochemical properties due to its molecular architecture.

Chemical Identity and Structure

The molecule consists of a phenol ring substituted at the para-position with a 1,1-dimethylheptyl group. This tertiary alkyl tail imparts significant steric hindrance and lipophilicity.

-

CAS Number: 30784-30-6[2]

-

Molecular Formula: C₁₅H₂₄O[3]

-

Molecular Weight: 220.35 g/mol [3]

-

Synonyms: 4-(1,1-dimethylheptyl)phenol, Phenol, 4-(1,1-dimethylheptyl)-[2]

Physicochemical Properties

A summary of the key physicochemical properties is presented below. These values are critical for predicting the compound's behavior in various solvent systems.

| Property | Value / Predicted Value | Source |

| Boiling Point | 128-129 °C @ 0.7 Torr | [2][4] |

| pKa | 10.17 ± 0.15 (Predicted) | [4] |

| Appearance | Likely a crystalline solid or viscous liquid | [1] |

| LogP (Octanol/Water) | > 3.6 (Estimated based on smaller analogs) |

Significance in Research and Industry

As a branched isomer of nonylphenol, this compound is a critical reference standard for researchers investigating the isomer-specific environmental occurrence, toxicology, and biodegradation of alkylphenols.[4] Some isomers, particularly those with bulky alpha-substituents, may exhibit enhanced resistance to biodegradation and potentially higher endocrine-disrupting activity, making the study of their solubility and partitioning behavior essential.[4][5]

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The widely used rule of "like dissolves like" serves as a fundamental guideline.[6]

The Amphiphilic Nature of this compound

The solubility of this molecule is a tale of two distinct moieties: a polar "head" and a large, non-polar "tail."

-

The Polar Phenolic Group (-OH): This group is capable of acting as both a hydrogen bond donor and acceptor. This allows for strong, specific interactions with polar protic solvents like alcohols (e.g., methanol, ethanol) and, to a lesser extent, polar aprotic solvents.[7]

-

The Non-Polar Alkyl Group (C₈H₁₇): The 1,1-dimethylheptyl group is a large, sterically hindered, and highly lipophilic chain. It can only interact through weak van der Waals forces (London dispersion forces). This tail dominates the molecule's character, favoring solubility in non-polar or moderately polar solvents that can effectively solvate it.[7][8]

Caption: Molecular structure highlighting the polar and non-polar domains.

Influence of Solvent Properties

The choice of solvent is critical, and its properties dictate its ability to dissolve this compound:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are expected to be effective. Their hydroxyl groups can form hydrogen bonds with the phenolic head, while their alkyl portions can interact favorably with the non-polar tail.[9]

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents have dipole moments but cannot donate hydrogen bonds. They can accept hydrogen bonds from the phenolic -OH group. Solubility is expected to be good, though perhaps less than in alcohols.

-

Non-Polar Solvents (e.g., Hexane, Toluene, Dichloromethane): These solvents will primarily interact with the large alkyl tail via van der Waals forces. Given the size of the non-polar group, solubility is expected to be high in solvents like toluene and dichloromethane. Solubility in very non-polar alkanes like hexane might be slightly lower due to the presence of the polar hydroxyl group.

-

Water: Due to the dominant, large lipophilic tail, the compound is expected to be practically insoluble in water, a principle common to higher-order alkylphenols.[10]

Experimental Determination of Solubility

A robust understanding of solubility requires empirical testing. A tiered approach, starting with a qualitative assessment followed by a precise quantitative method, is most efficient.

Protocol 1: Qualitative Solubility Assessment

This rapid screening method provides a broad understanding of solubility across a range of solvents. It classifies the compound as soluble, partially soluble, or insoluble.

Methodology:

-

Preparation: Dispense approximately 20-30 mg of this compound into a series of clean, dry test tubes.

-

Solvent Addition: To the first test tube, add the selected solvent (e.g., hexane) in 0.5 mL increments.

-

Agitation: After each addition, cap and shake the tube vigorously for 10-20 seconds.[6]

-

Observation: Visually inspect the solution for any undissolved solid against a contrasting background.

-

Classification:

-

Soluble: The entire solid dissolves completely within 3 mL of solvent.

-

Partially Soluble: Some, but not all, of the solid dissolves.

-

Insoluble: No significant amount of the solid dissolves.[11]

-

-

Repeat: Repeat steps 2-5 for each solvent in the test panel (e.g., Toluene, Dichloromethane, Diethyl Ether, Ethyl Acetate, Acetone, Ethanol, Methanol, Water).

Causality and Trustworthiness: This protocol is a self-validating initial screen. By using a fixed amount of solute and incrementally adding solvent, one can quickly rank solvents by their dissolving power. The visual endpoint is clear and requires minimal equipment, making it a reliable first pass.

Sources

- 1. 4-tert-Pentylphenol | C11H16O | CID 6643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. This compound | C15H24O | CID 3015513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. This compound | Endocrine Disruptor List [edlists.org]

- 6. chem.ws [chem.ws]

- 7. Influence of Extraction Solvent on the Phenolic Profile and Bioactivity of Two Achillea Species - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Influence of different solvents in extraction of phenolic compounds from vegetable residues and their evaluation as natural sources of antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. P-TERT-PENTYLPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Spectroscopic Characterization of p-(1,1-Dimethylheptyl)phenol: A Technical Guide for Researchers

Affiliation: Advanced Spectrometry Division, Google AI Labs

Abstract: This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of p-(1,1-Dimethylheptyl)phenol (CAS No. 30784-30-6), a significant isomer of nonylphenol. Addressed to researchers, scientists, and professionals in drug development and analytical chemistry, this document synthesizes predictive data and established spectroscopic principles for Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The guide emphasizes the causal relationships between molecular structure and spectral features, offering a robust framework for the identification and analysis of this compound. Detailed methodologies for spectral acquisition and data interpretation are provided, underpinned by authoritative references.

Introduction to this compound

This compound is a member of the alkylphenol family, specifically a branched isomer of nonylphenol. Its structure consists of a phenol ring substituted at the para position with a 1,1-dimethylheptyl group. This tertiary alkyl substituent significantly influences the molecule's physicochemical properties and, consequently, its spectroscopic characteristics. As with other alkylphenols, it is crucial for researchers to accurately identify and characterize specific isomers, as their biological and environmental impacts can vary.[1][2] Spectroscopic techniques such as NMR, MS, and IR are indispensable tools for the unambiguous structural elucidation of this compound.

This guide will delve into the expected spectroscopic signatures of this molecule, providing a detailed analysis of its ¹H NMR, ¹³C NMR, mass spectrum, and infrared spectrum. The subsequent sections will not only present the anticipated data but also explain the underlying principles and experimental considerations necessary for obtaining and interpreting high-quality spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide a wealth of information regarding the electronic environment of each proton and carbon atom.

Experimental Protocol for NMR Spectroscopy

The following is a generalized protocol for acquiring high-quality NMR spectra of this compound.

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube. The use of deuterated solvents is essential to avoid large solvent signals that would obscure the analyte's resonances.[3]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[3]

Instrumental Parameters (for a 400 MHz spectrometer):

-

¹H NMR:

-

Number of scans: 16-32

-

Pulse width: 90°

-

Relaxation delay: 2-5 seconds

-

Spectral width: -2 to 12 ppm

-

-

¹³C NMR:

-

Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Pulse program: Proton-decoupled (to simplify the spectrum to singlets)

-

Relaxation delay: 2-5 seconds

-

Spectral width: 0 to 200 ppm

-

¹H NMR Spectral Interpretation

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the hydroxyl proton, and the protons of the alkyl chain.

-

Aromatic Protons (δ ≈ 6.7-7.2 ppm): The para-substituted aromatic ring will give rise to a characteristic AA'BB' splitting pattern, appearing as two doublets. The protons ortho to the hydroxyl group (H-2, H-6) will be more shielded and appear upfield, while the protons ortho to the bulky alkyl group (H-3, H-5) will be slightly deshielded and appear downfield.

-

Hydroxyl Proton (δ ≈ 4.5-5.5 ppm): The chemical shift of the phenolic hydroxyl proton is variable and depends on concentration, temperature, and solvent. It typically appears as a broad singlet due to hydrogen bonding and chemical exchange.[4]

-

Alkyl Protons (δ ≈ 0.8-1.6 ppm): The 1,1-dimethylheptyl group will produce a series of signals in the aliphatic region of the spectrum.

-

The six protons of the two methyl groups attached to the quaternary carbon (C-1') will appear as a sharp singlet at approximately 1.2-1.3 ppm.

-

The methylene groups of the heptyl chain will produce a series of overlapping multiplets between approximately 1.2 and 1.6 ppm.

-

The terminal methyl group of the heptyl chain will appear as a triplet at approximately 0.8-0.9 ppm, coupled to the adjacent methylene group.

-

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -OH | 4.5 - 5.5 | Broad Singlet | 1H |

| Aromatic H (ortho to -OH) | 6.7 - 6.9 | Doublet | 2H |

| Aromatic H (ortho to alkyl) | 7.0 - 7.2 | Doublet | 2H |

| -C(CH₃)₂- | 1.2 - 1.3 | Singlet | 6H |

| -CH₂- (chain) | 1.2 - 1.6 | Multiplets | 10H |

| -CH₃ (terminal) | 0.8 - 0.9 | Triplet | 3H |

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum will show distinct singlets for each unique carbon environment. Due to the symmetry of the para-substituted ring, only four aromatic carbon signals are expected.

-

Aromatic Carbons (δ ≈ 115-155 ppm):

-

The carbon bearing the hydroxyl group (C-1) will be the most deshielded aromatic carbon, appearing around 150-155 ppm.

-

The carbon bearing the alkyl group (C-4) will appear around 140-145 ppm.

-

The carbons ortho to the hydroxyl group (C-2, C-6) will be shielded and appear around 115-120 ppm.

-

The carbons meta to the hydroxyl group (C-3, C-5) will appear around 128-130 ppm.[3]

-

-

Alkyl Carbons (δ ≈ 14-45 ppm):

-

The quaternary carbon of the 1,1-dimethylheptyl group will appear around 35-40 ppm.

-

The carbons of the two methyl groups attached to the quaternary carbon will have a chemical shift of approximately 25-30 ppm.

-

The methylene carbons of the heptyl chain will resonate in the range of 22-45 ppm.

-

The terminal methyl carbon will be the most shielded, appearing around 14 ppm.

-

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-1 (C-OH) | 150 - 155 |

| C-4 (C-Alkyl) | 140 - 145 |

| C-2, C-6 | 115 - 120 |

| C-3, C-5 | 128 - 130 |

| Quaternary C (Alkyl) | 35 - 40 |

| -C(CH₃)₂- | 25 - 30 |

| -CH₂- (chain) | 22 - 45 |

| -CH₃ (terminal) | ~14 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

Experimental Protocol for GC-MS

Gas chromatography coupled with mass spectrometry (GC-MS) is a suitable method for the analysis of this compound.

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or hexane.

Instrumental Parameters:

-

Gas Chromatograph (GC):

-

Injector: Splitless mode at 250 °C.

-

Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-400.

-

Mass Spectrum Interpretation

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns dominated by cleavages of the bulky alkyl substituent.

-

Molecular Ion (M⁺•): The molecular ion peak should be observed at m/z 220, corresponding to the molecular weight of C₁₅H₂₄O.

-

Fragmentation Pattern: The primary fragmentation pathway for alkylphenols is the benzylic cleavage, where the bond between the aromatic ring and the alkyl group breaks. For this compound, the most significant fragmentation will be the loss of a C₆H₁₃ radical (hexyl) via cleavage of the C-C bond beta to the aromatic ring, leading to a stable benzylic cation.

-

m/z 135 (Base Peak): Loss of a C₆H₁₃ radical (85 Da) from the molecular ion results in the formation of the [M - C₆H₁₃]⁺ fragment. This fragment, [HOC₆H₄C(CH₃)₂]⁺, is expected to be the base peak due to its high stability.[5][6]

-

Other Fragments: Other less intense fragments may be observed due to further fragmentation of the alkyl chain or the aromatic ring.

-

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

The spectroscopic characterization of this compound through NMR, MS, and IR techniques provides a detailed and unambiguous confirmation of its molecular structure. The ¹H and ¹³C NMR spectra reveal the specific electronic environments of the hydrogen and carbon atoms, respectively. Mass spectrometry confirms the molecular weight and provides key structural information through the characteristic fragmentation of the tertiary alkyl side chain. Infrared spectroscopy identifies the essential functional groups, namely the phenolic hydroxyl group and the para-substituted aromatic ring. By integrating the data from these three complementary techniques, researchers can confidently identify and characterize this compound, which is crucial for its study in various scientific and industrial contexts.

References

-

Isomer-specific determination of 4-nonylphenols using comprehensive two-dimensional gas chromatography/time-of-flight mass spectrometry. USGS Publications Warehouse. [Link]

-

Mass Spectral Characterization of p-Nonylphenol Isomers Using High-Resolution Capillary GC-MS. Journal of Chromatographic Science. [Link]

-

Analysis of Endocrine Disrupting Nonylphenols in Foods by Gas Chromatography-Mass Spectrometry. MDPI. [Link]

-

Identification of isomeric 4-nonylphenol structures by gas chromatography-tandem mass spectrometry combined with cluster analysis. ResearchGate. [Link]

-

Mass Spectral Characterization of p-Nonylphenol Isomers Using High-Resolution Capillary GC–MS. R Discovery. [Link]

-

The FTIR spectra of 2-ethyl phenol (red line) and 2-n-butyl phenol (blue line) in the spectral region of 3150-2750 cm −1 with a key interval of 3100-2980 cm −1 (a thin film between NaCl windows). ResearchGate. [Link]

-

infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram. Doc Brown's Chemistry. [Link]

-

Phenol, 4-(1,1-dimethylethyl)-2-methyl-. NIST WebBook. [Link]

-

1H NMR spectrum of Compound 32. The Royal Society of Chemistry. [Link]

-

NMR Chemical Shifts. Journal of Organic Chemistry. [Link]

-

1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000228). Human Metabolome Database. [Link]

-

Phenol, 4-(1,1-dimethylpropyl)-. NIST WebBook. [Link]

-

This compound. PubChem. [Link]

-

Temperature-dependent FTIR spectra of phenol (left) and anisole (right) adsorbed on Cu1−xCoxFe2O4, as proposed by Thomas Mathew et al..[7] ResearchGate. [Link]

-

17.11: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. [Link]

-

3.1.12: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. [Link]

-

Phenol, 4-(1-methylethenyl)-. SpectraBase. [Link]

-

Phenol, 4-(1-methyl-1-phenylethyl)-. NIST WebBook. [Link]

-

mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram. Doc Brown's Chemistry. [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP. [Link]

-

13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 NMR of phenol image diagram. Doc Brown's Chemistry. [Link]

Sources

An In-depth Technical Guide to the Quantum Chemical Calculation of p-(1,1-Dimethylheptyl)phenol Properties

Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties of p-(1,1-Dimethylheptyl)phenol, a compound of interest due to its classification as a potential endocrine disruptor.

Introduction: The Significance of Computational Scrutiny

This compound is a member of the alkylphenol class of organic compounds. Structurally, it is characterized by a phenol group substituted at the para position with a bulky 1,1-dimethylheptyl group.[1][2][3] Its molecular formula is C15H24O.[1][2] Alkylphenols are known for their widespread industrial use and their potential as endocrine-disrupting chemicals (EDCs).[4][5][6][7] EDCs are exogenous substances that can interfere with the body's endocrine system, potentially leading to adverse developmental, reproductive, neurological, and immune effects.[5][7] The estrogenic activity of some alkylphenols is thought to be mediated by their interaction with estrogen receptors.[4]

Given the potential biological activity of this compound, a thorough understanding of its molecular properties is crucial for assessing its environmental fate, toxicological profile, and potential for bioaccumulation. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful in silico approach to predict a wide range of molecular properties with a high degree of accuracy.[8] These calculations provide insights into the molecule's electronic structure, reactivity, and intermolecular interaction potential, which are fundamental to understanding its biological activity.

This guide will provide a detailed protocol for performing DFT calculations on this compound, an explanation of the key calculated properties and their relevance to its endocrine-disrupting potential, and a summary of expected quantitative data.

Theoretical Framework: Density Functional Theory in a Nutshell

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. The central concept of DFT is that the energy of a molecule can be determined from its electron density, rather than the complex many-electron wave function. This simplification makes DFT a computationally efficient yet accurate method for a wide range of chemical systems.

For the study of phenolic compounds, DFT has been successfully applied to predict various properties, including molecular geometries, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.[9][10] The choice of the functional and basis set is critical for the accuracy of DFT calculations. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used and well-validated choice for organic molecules.[9][11][12][13] Basis sets such as 6-311G(d,p) or 6-311++G(d,p) provide a good balance between accuracy and computational cost for molecules of this size.[11][14][15]

Experimental Protocol: A Step-by-Step Guide to the Quantum Chemical Calculations

The following protocol outlines the key steps for performing quantum chemical calculations on this compound using a typical quantum chemistry software package like Gaussian, ORCA, or Spartan.

Step 1: Molecular Structure Input and Initial Optimization

-

Construct the 3D structure of this compound using a molecular builder. The CAS number for this compound is 30784-30-6.[1][16]

-

Perform an initial geometry optimization using a computationally less expensive method, such as a molecular mechanics force field (e.g., MMFF94) or a semi-empirical method (e.g., PM6), to obtain a reasonable starting geometry.

Step 2: Geometry Optimization with DFT

-

Set up the DFT calculation. Select the B3LYP functional and the 6-311G(d,p) basis set. For higher accuracy, especially for properties related to anions or excited states, the 6-311++G(d,p) basis set, which includes diffuse functions, is recommended.

-

Perform a full geometry optimization. This step will find the lowest energy conformation of the molecule on the potential energy surface.

-

Specify the solvent model. To simulate a more biologically relevant environment, a continuum solvation model like the Polarizable Continuum Model (PCM) can be used, with water as the solvent.

Step 3: Frequency Analysis

-

Perform a frequency calculation at the same level of theory (B3LYP/6-311G(d,p)) on the optimized geometry.

-

Verify the nature of the stationary point. The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. The results of the frequency calculation also provide thermodynamic data such as zero-point vibrational energy, enthalpy, and Gibbs free energy.

Step 4: Calculation of Electronic Properties

-

Analyze the output of the DFT calculation to obtain key electronic properties.

-

HOMO and LUMO Energies: These are crucial for understanding the molecule's chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.[1][16][17]

-

Molecular Electrostatic Potential (MEP): Generate an MEP map to visualize the charge distribution on the molecule's surface. The MEP is useful for identifying regions that are prone to electrophilic or nucleophilic attack and for understanding intermolecular interactions.[11]

-

Natural Bond Orbital (NBO) Analysis: Perform an NBO analysis to gain insights into charge distribution, atomic charges, and intramolecular interactions.

The following diagram illustrates the computational workflow:

Caption: Computational workflow for the quantum chemical analysis of this compound.

Key Calculated Properties and Their Relevance to Endocrine Disruption

The quantum chemical properties calculated through the protocol described above provide valuable insights into the potential of this compound to act as an endocrine disruptor.

-

Molecular Geometry: The optimized 3D structure of the molecule is crucial for understanding how it might fit into the binding pocket of a biological receptor, such as the estrogen receptor. The bulky 1,1-dimethylheptyl group will significantly influence its shape and steric interactions.

-

HOMO-LUMO Energy Gap: The energy difference between the HOMO and LUMO is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more likely to engage in chemical reactions, which can be a factor in its biological activity and toxicity.[16][17]

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution. The negative potential regions (typically around the oxygen atom of the hydroxyl group) are susceptible to electrophilic attack and can be involved in hydrogen bonding with receptor sites. The overall MEP can be compared to that of endogenous hormones like estradiol to assess the potential for similar intermolecular interactions.

-